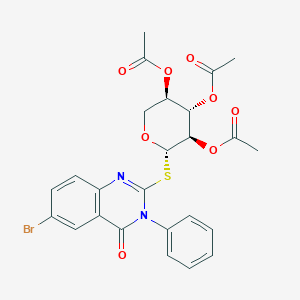
6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside, also known as BPTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPTP is a derivative of the natural product staurosporine, which has been shown to have anti-cancer and anti-microbial properties. BPTP is a promising molecular tool for studying protein kinases, which are important in the regulation of many cellular processes.
作用机制
6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside works by binding to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This leads to downstream effects on cellular signaling pathways, ultimately affecting cellular processes such as cell growth and survival. 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside has been shown to selectively inhibit certain protein kinases, making it a valuable tool for studying their function and developing new therapies.
Biochemical and Physiological Effects:
6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside has been shown to have a range of biochemical and physiological effects, depending on the protein kinase it targets. Inhibition of certain protein kinases has been shown to induce apoptosis in cancer cells, making 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside a potential anti-cancer agent. 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside has also been shown to have neuroprotective effects, making it a potential therapy for neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside has several advantages as a tool for studying protein kinases. It is highly selective, allowing researchers to study specific kinases without affecting others. It is also stable and easy to use, making it a convenient tool for many experiments. However, 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside has some limitations as well. It is relatively expensive compared to other kinase inhibitors, and its effects can be difficult to interpret due to the complex nature of cellular signaling pathways.
未来方向
There are many potential future directions for research involving 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside. One area of interest is the development of new therapies for cancer and other diseases based on 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside's ability to selectively inhibit certain protein kinases. Another area of interest is the study of the complex interactions between protein kinases and other cellular signaling pathways, which could lead to new insights into cellular function and disease. Finally, there is potential for the development of new and improved kinase inhibitors based on the structure of 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside.
合成方法
6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside can be synthesized using a multi-step process starting from commercially available compounds. The first step involves the synthesis of the key intermediate, 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinecarboxylic acid, which is then converted to 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside through a series of chemical reactions. The synthesis of 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside has been optimized and improved over the years, resulting in high yields and purity.
科学研究应用
6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside has been used extensively in scientific research as a tool for studying protein kinases. Protein kinases are enzymes that regulate many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases is associated with many diseases, including cancer and neurodegenerative disorders. 6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl 2,3,4-tri-O-acetyl-1-thiopentopyranoside has been shown to selectively inhibit certain protein kinases, making it a valuable tool for studying their function and developing new therapies.
属性
分子式 |
C25H23BrN2O8S |
|---|---|
分子量 |
591.4 g/mol |
IUPAC 名称 |
[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(6-bromo-4-oxo-3-phenylquinazolin-2-yl)sulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C25H23BrN2O8S/c1-13(29)34-20-12-33-24(22(36-15(3)31)21(20)35-14(2)30)37-25-27-19-10-9-16(26)11-18(19)23(32)28(25)17-7-5-4-6-8-17/h4-11,20-22,24H,12H2,1-3H3/t20-,21+,22-,24+/m1/s1 |
InChI 键 |
QSVOKUCLXSSKDP-GBAAUQCPSA-N |
手性 SMILES |
CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)SC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4 |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4 |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,6-dimethylmorpholin-4-yl)carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B288832.png)
![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B288837.png)


![1-[(4-Chlorophenyl)sulfonyl]-2-methylindoline](/img/structure/B288845.png)



![Ethyl 5-methyl-2-[(4-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B288865.png)

![ethyl 4-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-1-naphthyl ether](/img/structure/B288876.png)


